molecular formula C13H8FNO3 B093092 4-Fluoro-3'-nitrobenzophenone CAS No. 16574-53-1

4-Fluoro-3'-nitrobenzophenone

Cat. No. B093092
CAS RN: 16574-53-1
M. Wt: 245.21 g/mol
InChI Key: AOHVHRTYAQSPFQ-UHFFFAOYSA-N
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Description

4-Fluoro-3'-nitrobenzophenone (4F3NBP) is an organic compound with a wide range of applications in both scientific research and industry. It is an aromatic nitro compound, which is a type of organic compound that contains a nitro group (-NO2) attached to an aromatic ring. 4F3NBP is a colorless solid with a melting point of 91-93°C. It has a wide range of uses in the chemical industry, such as in the production of pharmaceuticals, dyes, and agrochemicals. In scientific research, 4F3NBP has been used in the synthesis of various compounds and as a reagent in various chemical reactions.

Scientific Research Applications

Synthesis Techniques and Catalysis

4-Fluoro-3'-nitrobenzophenone is a compound that has garnered attention in various scientific studies, particularly in the field of organic synthesis and catalysis. The compound serves as a crucial intermediate in the synthesis of various chemicals and materials due to its unique chemical structure, which includes both a fluorine atom and a nitro group on a benzophenone backbone. This section explores the application of this compound in synthesis techniques and catalysis, highlighting key research findings and methodologies.

  • Synthesis of Fluorinated Compounds : The compound is utilized in the synthesis of fluorinated organic compounds, exploiting its fluorine atom for introduction into other molecules. This process is critical for creating compounds with enhanced chemical and physical properties, such as increased stability and bioactivity, making them valuable in pharmaceuticals and agrochemicals (Yu et al., 2015).

  • Catalysis and Reaction Mechanisms : Studies have also focused on the catalytic applications of this compound, particularly in nucleophilic acylation reactions. The presence of the nitro group adjacent to the fluorine atom facilitates the acyl group introduction into electron-deficient aromatic rings, underlining its role in catalysis and organic synthesis. This has implications for the development of new synthetic pathways and the efficient production of complex organic molecules (Yu et al., 2015).

  • Environmental Friendly Synthetic Methods : The research on this compound also contributes to the development of environmentally friendly synthetic methods. For instance, the use of imidazolium ionic liquids as catalyst precursors in reactions involving this compound demonstrates a commitment to reducing hazardous waste and promoting greener chemical processes. These studies not only provide insights into novel catalytic mechanisms but also emphasize the importance of sustainable practices in chemical synthesis (Yu et al., 2015).

Safety and Hazards

The safety data sheet for 4-Fluoro-3’-nitrobenzophenone indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that this compound is used as a building block in the synthesis of various pharmaceuticals and fluorescent dyes . Therefore, its targets would likely depend on the specific molecules it is used to synthesize.

Mode of Action

The mode of action of 4-Fluoro-3’-nitrobenzophenone is primarily through its reactivity with other compounds in chemical reactions. It is used as a building block in the synthesis of various other compounds, including benzimidazoles, benzoselenazoles, and polymersomes . The nitro group can be reduced to an amine, acting as a nucleophile, and the fluorine atom can be displaced in nucleophilic aromatic substitution reactions .

Biochemical Pathways

The specific biochemical pathways affected by 4-Fluoro-3’-nitrobenzophenone would depend on the specific molecules it is used to synthesize. For example, benzimidazoles have antimicrobial, opioid, antipsychotic, and antihistamine activities . Therefore, 4-Fluoro-3’-nitrobenzophenone could indirectly affect a wide range of biochemical pathways through its role in the synthesis of these compounds.

Result of Action

The molecular and cellular effects of 4-Fluoro-3’-nitrobenzophenone would depend on the specific molecules it is used to synthesize. For example, benzimidazoles can have a wide range of effects, including antimicrobial, opioid, antipsychotic, and antihistamine activities . Therefore, 4-Fluoro-3’-nitrobenzophenone could indirectly cause a wide range of molecular and cellular effects through its role in the synthesis of these compounds.

Action Environment

The action, efficacy, and stability of 4-Fluoro-3’-nitrobenzophenone can be influenced by various environmental factors. For example, the synthesis of 4-Fluoro-3’-nitrobenzophenone involves reactions that are sensitive to temperature . Therefore, environmental factors such as temperature could potentially influence the action, efficacy, and stability of 4-Fluoro-3’-nitrobenzophenone.

properties

IUPAC Name

(4-fluorophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHVHRTYAQSPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440805
Record name 4-FLUORO-3'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16574-53-1
Record name (4-Fluorophenyl)(3-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16574-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-FLUORO-3'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of 4-Chloro-4'-fluoro-3-nitrobenzophenone in pharmaceutical chemistry?

A: 4-Chloro-4'-fluoro-3-nitrobenzophenone is a crucial building block in the multi-step synthesis of flurobendazole []. While not pharmaceutically active itself, its structure contributes to the final molecule's properties and ultimately its anthelmintic activity. Understanding its synthesis is vital for producing flurobendazole efficiently and cost-effectively.

Q2: Can you elaborate on the synthesis of 4-Chloro-4'-fluoro-3-nitrobenzophenone as described in the research?

A: While the provided abstract doesn't detail the specific synthetic route, it emphasizes a "detailed discussion" on the synthesis of 4-Chloro-4'-fluoro-3-nitrobenzophenone []. This likely involves a Friedel-Crafts acylation reaction, a common method for benzophenone synthesis. Further details on reaction conditions, reagents, and yields would be found in the full research paper.

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